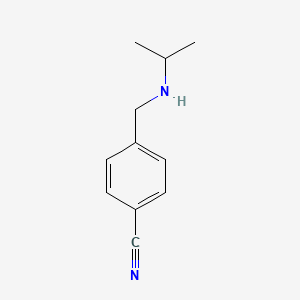

4-((Isopropylamino)methyl)benzonitrile

Description

4-(Isopropylamino)benzonitrile (CAS 204078-26-2) is a benzonitrile derivative with an isopropylamino substituent at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₂N₂, and it has a molecular weight of 160.22 g/mol . This compound is primarily utilized as a high-purity pharmaceutical intermediate, with suppliers emphasizing its use in research and development contexts . Key physicochemical properties include a purity ≥99%, moisture content ≤0.5%, and storage recommendations in cool, dry conditions .

Properties

IUPAC Name |

4-[(propan-2-ylamino)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLNSEKTUWLLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-((Isopropylamino)methyl)benzonitrile involves the reduction of secondary amides to amines. This process typically uses reagents such as triflic anhydride for amide activation and sodium borohydride (NaBH4) for reduction . The reaction is carried out under mild conditions, ranging from 0°C to room temperature, and displays good functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound often involve the use of green synthesis techniques. For example, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride using ionic liquids as recycling agents has been explored. This method offers advantages such as mild reaction conditions, low production cost, and the potential for industrial-scale application .

Chemical Reactions Analysis

Types of Reactions

4-((Isopropylamino)methyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: As mentioned earlier, the reduction of secondary amides to amines is a key reaction involving this compound.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include triflic anhydride, sodium borohydride, and hydroxylamine hydrochloride . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of secondary amides to amines yields amine products, while oxidation reactions produce oxidized derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

4-((Isopropylamino)methyl)benzonitrile has been investigated for its potential as a pharmaceutical agent. Its structural properties suggest it may have activity against certain biological targets, including enzymes involved in cancer progression. For instance, derivatives of similar compounds have shown effectiveness as aromatase inhibitors, which are crucial in breast cancer treatment. Compounds with similar structures displayed potent binding affinities to human aromatase, indicating potential therapeutic uses in oncology .

2. Pharmacokinetics:

The compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for studying its pharmacokinetics. The reverse-phase HPLC method allows for the separation and quantification of the compound in biological samples, facilitating the understanding of its absorption, distribution, metabolism, and excretion (ADME) properties .

Analytical Chemistry Applications

1. Chromatographic Techniques:

this compound is suitable for various chromatographic techniques. It can be effectively separated using a Newcrom R1 HPLC column under specific mobile phase conditions (acetonitrile and water with phosphoric acid). This method is scalable and can be adapted for preparative separations, making it valuable for isolating impurities during drug formulation processes .

2. Mass Spectrometry Compatibility:

For mass spectrometry applications, the use of formic acid instead of phosphoric acid in the mobile phase enhances compatibility. This adaptability broadens the scope of analytical methods available for studying this compound and its derivatives .

Polymer Science Applications

1. Functional Polymers:

The compound's functional groups make it a candidate for incorporation into synthetic polymers. Its derivatives can be utilized to create polymers with specific functionalities, such as drug delivery systems or sensors. For example, polymers designed from similar benzonitrile derivatives have been explored for their antibacterial properties and as fluorescent sensors for detecting ions .

Data Tables

| Application Area | Description | Methodology |

|---|---|---|

| Pharmaceuticals | Potential use in cancer treatment as an aromatase inhibitor | Binding affinity studies |

| Analytical Chemistry | Separation and quantification via HPLC | Reverse-phase chromatography |

| Polymer Science | Development of functional polymers for drug delivery and sensors | Synthesis of polymeric materials |

Case Studies

Case Study 1: Aromatase Inhibition

Research on compounds structurally related to this compound has demonstrated their potential as aromatase inhibitors. In a study involving synthesized derivatives, two compounds showed IC50 values of 0.17 nM and 0.04 nM against human aromatase, indicating strong inhibitory activity that could be leveraged in breast cancer therapies .

Case Study 2: HPLC Method Development

A study focused on optimizing HPLC methods for analyzing this compound highlighted its effective separation using a specific column configuration. The results showed high resolution and reproducibility, making it a reliable method for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 4-((Isopropylamino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-(isopropylamino)benzonitrile, enabling comparative analysis of their properties, synthesis, and applications.

4-(Ethylamino)benzonitrile (CAS 4714-63-0)

- Molecular Formula : C₉H₁₀N₂

- Molecular Weight : 146.19 g/mol

- Structural Difference: Ethylamino group replaces isopropylamino, reducing steric bulk.

- Applications : Used in synthetic route development, with 97% purity reported in supplier data .

- Synthesis : Likely synthesized via analogous methods, such as reacting 4-chlorobenzonitrile with ethylamine .

4-(Trifluoromethyl)benzonitrile (CAS 455-18-5)

- Molecular Formula : C₈H₄F₃N

- Molecular Weight : 171.12 g/mol

- Structural Difference : Trifluoromethyl group introduces electronegativity and metabolic stability.

- Applications : Common intermediate in agrochemical and pharmaceutical synthesis .

4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile

- Molecular Formula : C₁₃H₁₇N₃

- Molecular Weight : 215.30 g/mol

- Applications : Lab chemical for specialized research, with 95% purity in commercial supplies .

4-(9-(Isopropylamino)-1-oxa-4-azaspiro[5.5]undecan-3-yl)benzonitrile (Compound 6g)

- Structural Difference : Incorporates a spirocyclic oxazaspirodecane core, increasing complexity.

- Synthesis : Prepared via multi-step reactions involving isopropylamine, as described in automated synthesis platforms .

Data Table: Key Comparative Metrics

Research Findings and Implications

Synthetic Yields: Compound 77 (4-((6-(isopropylamino)-2-phenylpyrimidin-4-yl)amino)benzonitrile) achieved a 66.1% yield via nucleophilic substitution with isopropylamine, suggesting efficient methods for related derivatives .

Pharmaceutical Relevance : Derivatives like 4-(7-hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile () highlight the role of benzonitrile scaffolds in developing polymorphic drug candidates.

Physicochemical Stability : The trifluoromethyl group in 4-(trifluoromethyl)benzonitrile enhances resistance to metabolic degradation, a critical factor in medicinal chemistry .

Biological Activity

4-((Isopropylamino)methyl)benzonitrile, also known by its CAS number 91350-01-5, is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2, indicating the presence of both aromatic and aliphatic components. Its structure consists of a benzonitrile moiety with an isopropylamino group attached to the benzene ring. This configuration is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Nitrilation : The initial step involves nitration of the corresponding benzene derivative to form benzonitrile.

- Alkylation : The isopropylamine is then introduced through an alkylation reaction, often using a suitable alkylating agent under basic conditions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies have shown that this compound may inhibit cancer cell proliferation by interfering with specific cellular pathways. For instance, it has been associated with the inhibition of tyrosinase activity, which is crucial in melanin production and has implications in melanoma treatment .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. It shows potential in inhibiting enzymes involved in inflammatory pathways, suggesting its use in treating conditions like arthritis .

- Neuroprotective Activity : Some studies suggest that this compound may have neuroprotective effects, potentially aiding in the management of neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may bind to active sites on enzymes like tyrosinase, inhibiting their activity and thereby affecting downstream signaling pathways.

- Receptor Interaction : It might interact with specific receptors involved in inflammatory processes or cancer progression, modulating their activity and influencing cellular responses.

Case Studies

- Melanoma Cell Studies : In vitro studies using B16F10 melanoma cells demonstrated that this compound significantly reduced cellular tyrosinase activity at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for skin disorders related to hyperpigmentation .

- Inflammatory Response Modulation : A study investigating the anti-inflammatory properties revealed that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokine levels in animal models of arthritis, highlighting its therapeutic potential .

Data Table: Biological Activities and IC50 Values

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.